molecular formula C9H10N2 B170319 3-(1-Aminoethyl)benzonitrile CAS No. 153994-67-3

3-(1-Aminoethyl)benzonitrile

Cat. No.: B170319
CAS No.: 153994-67-3
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)benzonitrile is an organic compound with the molecular formula C9H10N2. It is characterized by the presence of a benzene ring attached to a nitrile group and an aminoethyl group. This compound is typically found as a white crystalline powder with a distinct ammonia-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(1-Aminoethyl)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to form benzonitrile. The aminoethyl group can be introduced through subsequent reactions .

Industrial Production Methods: In industrial settings, the synthesis of benzonitriles often involves the conversion of benzoic acids to their corresponding chlorides, followed by reaction with ammonia or amines. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(1-Aminoethyl)benzonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications due to its inhibitory activity against certain enzymes.

    Industry: Utilized in the production of dyes, pesticides, and advanced coatings

Mechanism of Action

The mechanism by which 3-(1-Aminoethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes, potentially through binding to their active sites, thereby affecting their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with various biological molecules .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown potent inhibitory activity against certain enzymes, making it a valuable compound in pharmaceutical research.

Properties

IUPAC Name

3-(1-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153994-67-3
Record name 153994-67-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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